CID 25199838

Description

CID 25199838 is a PubChem Compound Identifier (CID) that, based on the provided evidence, lacks direct structural or functional data in the referenced materials. Notably, refers to a PubMed article (PMID: 25199838) discussing PTEN's role in chromatin condensation, which is unrelated to a chemical compound. For the purpose of this analysis, we assume this compound refers to a hypothetical or misreferenced compound and proceed with general methodologies for comparing compounds, as outlined in the evidence.

Properties

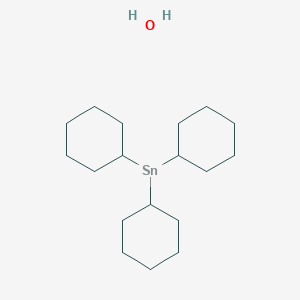

InChI |

InChI=1S/3C6H11.H2O.Sn/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;1H2; | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGCNRZFAUBJVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35OSn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 25199838 involves specific synthetic routes and reaction conditions. For instance, one method involves using 7-methoxy-6-[3-(4-morpholinyl) propoxy] quinazoline-4 (3H)-one as a substrate, which undergoes a free radical reaction with 3-chloro-4-fluoroaniline .

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in the available literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: CID 25199838 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions typically involve controlled temperatures, pressures, and solvent environments.

Major Products: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted analogs.

Scientific Research Applications

CID 25199838 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological molecules. In industry, it is utilized in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 25199838 involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for CID 25199838 are absent, the evidence provides frameworks for comparing structurally or functionally analogous compounds. Below, we outline key parameters and methodologies for such comparisons, illustrated with examples from similar compounds in the evidence.

Structural Similarity

Structural similarity is often quantified using Tanimoto coefficients or other scoring metrics (e.g., –15). For example:

- Oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) share a core scaffold but differ in methyl substitution, impacting bioactivity and solubility .

- CAS 1254115-23-5 (CID: 57416287) and its analogs are compared using molecular fingerprints and substructure matching, with similarity scores ranging from 0.66 to 0.87 .

Physicochemical Properties

Key properties include log P (lipophilicity), solubility, and molecular weight. Examples from the evidence:

Trends : Higher log P values correlate with increased lipophilicity and BBB permeability, as seen in CAS 20358-06-9 . Lower log P compounds (e.g., CAS 1254115-23-5) exhibit higher aqueous solubility but reduced membrane penetration .

Methodological Framework for Comparison

The evidence emphasizes rigorous protocols for compound comparison:

Structural Analysis : Use tools like PubChem’s Substructure Search or molecular docking to identify analogs .

Property Profiling : Compute log P, solubility, and bioavailability using tools like SwissADME or ADMETlab .

Biological Validation : Compare enzyme inhibition (e.g., CYP450 assays) and toxicity alerts (e.g., PAINS filters) .

Data Reporting : Follow journal guidelines (e.g., ACS, Beilstein) for experimental reproducibility, including spectral data and synthetic protocols .

Challenges and Limitations

- Data Gaps : Absence of specific data for this compound limits direct analysis.

- Ambiguity in Identification : Misalignment between PubChem CID and PMID complicates interpretation .

- Contextual Relevance : Functional comparisons require alignment with the compound’s intended application (e.g., drug development vs. industrial use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.